Tridecanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by the presence of two cyano groups (-C≡N) at each end of a tridecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecanedinitrile can be synthesized through several methods. One common approach involves the reaction of 1,11-dibromoundecane with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by cyano groups .
Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Tridecanedinitrile undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of this compound yields tridecanoic acid.
Substitution: The cyano groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, Pd/C catalyst.
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH).
Substitution: Nucleophiles like amines or alcohols.
Major Products:
Reduction: Tridecanediamine.
Hydrolysis: Tridecanoic acid.
Substitution: Various substituted tridecanes.
Scientific Research Applications
Tridecanedinitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Used in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tridecanedinitrile largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the cyano groups are converted to amines, which can then interact with various biological targets. The molecular pathways involved include nucleophilic attack and subsequent transformations .
Comparison with Similar Compounds
- 1,11-Dicyanoundecane
- 1,11-Undecanedicarbonitrile
- 1,13-Tridecanedinitrile
Comparison: Tridecanedinitrile is unique due to its specific chain length and the presence of two cyano groups. Compared to shorter or longer chain dinitriles, it offers distinct reactivity and properties, making it suitable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
6006-37-7 |
---|---|
Molecular Formula |
C13H22N2 |
Molecular Weight |
206.33 g/mol |
IUPAC Name |
tridecanedinitrile |
InChI |
InChI=1S/C13H22N2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-11H2 |
InChI Key |
RMWAOHBYAMMDGT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC#N)CCCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.